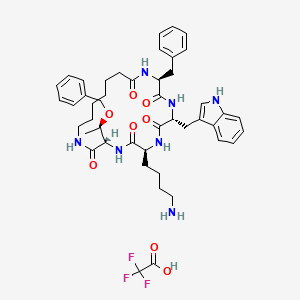

Cyclosomatostatin (TFA)

Description

Context within Somatostatin (B550006) Receptor Ligands

Cyclosomatostatin (B13283) is recognized as a non-selective antagonist of the five known somatostatin receptor subtypes (SSTR1-5). tocris.comrndsystems.com These receptors are G protein-coupled receptors involved in a wide array of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation. tocris.comptbioch.edu.pl By blocking the binding of the native somatostatin ligand, Cyclosomatostatin allows researchers to investigate the physiological roles of these receptors. tocris.com

While generally non-selective, some studies indicate that Cyclosomatostatin may exhibit a degree of selectivity for certain SSTR subtypes. For instance, in tilapia, Cyclosomatostatin induced cAMP activity in all SSTRs, with the most significant response observed in SSTR3a. nih.govfrontiersin.org In some contexts, it is noted to have a higher affinity for SSTR3a. The antagonistic activity of Cyclosomatostatin can be quantified through competitive binding assays, with reported EC50 values showing variability depending on the receptor subtype and the experimental conditions. For example, EC50 values have been reported to range from 0.10 ± 0.001 nM for SSTR3a to 188.90 ± 4.34 nM for SSTR2a. This variability underscores the importance of standardized assay conditions for comparable results. Interestingly, in the human neuroblastoma cell line SH-SY5Y, Cyclosomatostatin has been reported to act as an agonist, highlighting the complexity of its interactions with SSTRs. tocris.comrndsystems.com

Table 1: Reported EC50 Values of Cyclosomatostatin for Somatostatin Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

|---|---|

| SSTR2a | 188.90 ± 4.34 |

| SSTR3a | 0.10 ± 0.001 |

Note: These values are based on specific experimental contexts and may vary.

Significance in Peptide Antagonist Research

The development of peptide antagonists like Cyclosomatostatin has been a significant advancement in understanding the physiological and pathophysiological roles of the somatostatin system. Antagonists are invaluable tools for dissecting the specific functions of receptor subtypes and their downstream signaling pathways.

Cyclosomatostatin has been instrumental in several areas of research:

Cancer Research: In the context of colorectal cancer, Cyclosomatostatin has been used to investigate the role of SSTR1 signaling in the quiescence of cancer stem cells. scispace.com Studies have shown that inhibiting SSTR1 signaling with Cyclosomatostatin can lead to a decrease in cell proliferation, the population of ALDH+ cancer stem cells, and sphere formation. scispace.comresearcher.life This suggests that the somatostatin signaling pathway is a potential target for cancer therapy, and Cyclosomatostatin serves as a key probe in these investigations.

Neurotransmitter Modulation: Research has demonstrated that Cyclosomatostatin can modulate the release of neurotransmitters. For example, it has been shown to increase the release of acetylcholine (B1216132) by reversing the inhibitory effects of other compounds on calcium channels. nih.gov This has implications for understanding cholinergic signaling and its potential modulation in neurological disorders. nih.gov In studies on cortical circuits, Cyclosomatostatin has been used to block the hyperpolarizing effects of somatostatin on pyramidal neurons, thereby helping to elucidate the role of somatostatin in regulating neuronal excitability. researchgate.netmedchemexpress.com

Hormonal Regulation: By antagonizing somatostatin receptors, Cyclosomatostatin can influence the release of various hormones. In tilapia, for instance, it has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This highlights its utility in studying the intricate regulation of reproductive hormones.

Historical Perspective of Cyclic Somatostatin Analog Studies

The story of Cyclosomatostatin is rooted in the broader history of somatostatin analog research. Somatostatin, discovered in 1973, is a naturally occurring peptide with a very short half-life, which limits its therapeutic potential. nih.gov This led to a concerted effort to synthesize more stable and potent analogs. nih.gov

The initial focus of this research was on developing agonists—analogs that mimic the action of somatostatin. This led to the creation of clinically important drugs like octreotide (B344500). nih.gov The synthesis of numerous cyclic analogs was a key strategy in this endeavor, as cyclization was found to enhance stability and biological activity. scbt.com

A significant shift in the field occurred with the realization that antagonists could also be valuable research tools and potential therapeutics. A pivotal moment in the development of somatostatin antagonists was the discovery that inverting the chirality of certain amino acids in octapeptide agonists could convert them into potent antagonists. nih.gov This finding, reported by Bass and coworkers in 1996, opened the door for the systematic design and synthesis of a new class of somatostatin receptor ligands. nih.gov Subsequent structure-activity relationship studies led to the development of various potent antagonists. nih.gov

The development of cyclic peptide antagonists like Cyclosomatostatin represents a further refinement of this research, providing stable and potent tools to probe the somatostatin system. scbt.com The creation of libraries of cyclic peptides has allowed for the screening of compounds with specific agonist or antagonist activities, contributing to a deeper understanding of receptor-ligand interactions.

Properties

Molecular Formula |

C46H58F3N7O8 |

|---|---|

Molecular Weight |

894.0 g/mol |

IUPAC Name |

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1 |

InChI Key |

ZBJFJJBSVAAJDQ-JZXGHADUSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Peptide Synthesis and Chemical Modification Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Cyclosomatostatin (B13283) (TFA)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear precursor of Cyclosomatostatin. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. ijsrst.com The most prevalent approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, where the N-terminus of the amino acid is temporarily protected by an Fmoc group, and reactive side chains are protected by acid-labile tert-butyl groups. thermofisher.comnih.gov

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in an organic solvent. creative-peptides.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus, forming a peptide bond.

This cycle is repeated until the desired linear peptide sequence is fully assembled. Once the linear sequence is complete, the peptide must be cleaved from the resin and cyclized. Cyclization, the formation of an intramolecular amide bond to create the cyclic structure, can be performed either on the solid support or after cleavage in solution. Techniques like native chemical ligation, which involves the reaction of a C-terminal thioester with an N-terminal cysteine, are employed to form the cyclic peptide backbone efficiently. cytosynthesis.comnih.govthieme-connect.de

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Salt Formation

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of SPPS. acs.org It is used in high concentrations, often in a "cleavage cocktail," to perform two simultaneous functions:

Cleavage: TFA cleaves the ester or amide bond anchoring the completed peptide to the solid-phase resin. ijsrst.comsigmaaldrich.comacsgcipr.org

Deprotection: It removes the acid-labile side-chain protecting groups (like Boc and tBu) from the amino acid residues. thermofisher.comsigmaaldrich.com

During this process, highly reactive cationic species are generated from the protecting groups. To prevent these cations from modifying sensitive amino acid residues such as tryptophan, methionine, or tyrosine, nucleophilic reagents known as "scavengers" are added to the TFA mixture. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com

Following cleavage, the crude peptide is typically precipitated using a cold ether solution. ijsrst.com Purification is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phases used in RP-HPLC for peptides almost universally contain TFA (typically 0.1%) as an ion-pairing agent to improve peak shape and resolution. hw.ac.ukpeptide.com As a result of its use in both cleavage and purification, the final lyophilized peptide is isolated as a trifluoroacetate (B77799) (TFA) salt. ambiopharm.comshimadzu.com In this form, the positively charged free amino groups on the peptide (the N-terminus and basic side chains of lysine, arginine, etc.) are associated with negatively charged trifluoroacetate counterions. nih.govacs.org

Quantitative Analysis of Trifluoroacetate Counterions in Cyclosomatostatin Preparations

The presence and quantity of residual TFA counterions in the final peptide preparation are of significant concern. TFA is toxic and can interfere with biological assays. nih.govnih.govpepdd.com Furthermore, the mass of the TFA salt contributes to the total weight of the lyophilized powder, meaning that accurate quantification is necessary to determine the net peptide content. shimadzu.compepdd.com

Several analytical methods are employed for the precise quantification of trifluoroacetate.

| Method | Principle | Advantages | Detection Limit Examples |

| Ion Chromatography (IC) | Separation of anions on an ion-exchange column followed by suppressed conductivity detection. nih.govlcms.cz | Sensitive, simple, can be automated, and separates TFA from other common anions. pepdd.comthermofisher.com | < 90 ng/mL nih.gov |

| HPLC-ELSD | HPLC separation coupled with an Evaporative Light Scattering Detector, which detects non-volatile analytes. hw.ac.uk | A generic method that can simultaneously quantify multiple positively and negatively charged counterions. hw.ac.uk | N/A |

| ¹⁹F-NMR | Nuclear Magnetic Resonance spectroscopy that specifically detects the fluorine atoms in TFA. researchgate.netnih.gov | Highly specific for fluorine-containing compounds. | 20.68 µg/mL nih.gov |

| FT-IR | Fourier-Transform Infrared Spectroscopy detects the characteristic vibrational frequencies of the TFA molecule. researchgate.netnih.gov | Rapid and simple for qualitative confirmation of TFA presence. nih.gov | 713 µg/mL (High variability, better for qualitative use) nih.gov |

Among these, ion chromatography is often preferred for its high sensitivity and reliability. nih.govpepdd.comthermofisher.com These analytical methods can be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and a defined limit of quantification (LoQ). hw.ac.uknih.gov

Site-Selective Functionalization and Derivatization Approaches for Cyclosomatostatin

Site-selective functionalization involves the chemical modification of the Cyclosomatostatin molecule at a specific amino acid residue to impart new properties or to conjugate other molecules. This is a key strategy for developing advanced therapeutics, such as peptide-drug conjugates (PDCs). nih.gov

Octreotide (B344500), a well-known synthetic analog of somatostatin (B550006), is often used as a model for these modifications. The goal is typically to attach a payload, such as a cytotoxic drug or an imaging agent, to the peptide, which then acts as a targeting vector to cells overexpressing somatostatin receptors (SSTRs), particularly the SSTR2 subtype. nih.govmdpi.comnih.govacs.org

Common derivatization strategies include:

Conjugation to Drug Carriers: Modifying the peptide to allow its attachment to liposomes or other nanoparticle systems, enhancing drug delivery to tumor sites. mdpi.comnih.govacs.org

Labeling for Analysis: Derivatizing carboxyl groups on the peptide with amine-containing reagents can increase the peptide's charge state, which improves fragmentation efficiency in mass spectrometry techniques like electron transfer dissociation (ETD). nih.gov

Metabolic Site Identification: When a cyclic peptide is linearized through hydrolysis, identifying the initial cleavage site ("soft spot") can be challenging. Derivatization of the newly formed N-terminus with a selective reagent, such as 2-pyridine carboxaldehyde, adds a unique mass tag that simplifies identification through mass spectrometry. issx.org

These approaches allow for the transformation of a base peptide into a highly specific and functional molecule for therapeutic or diagnostic applications.

Design and Synthesis of Novel Cyclosomatostatin Analogs and Derivatives

The design and synthesis of novel Cyclosomatostatin analogs aim to improve upon the native peptide's therapeutic properties. Research focuses on enhancing receptor binding affinity and selectivity, increasing metabolic stability, and optimizing its pharmacological profile. This process is heavily guided by structure-activity relationship (SAR) studies, which correlate specific structural changes with changes in biological activity. nih.govmdpi.com

Key strategies in the design of novel analogs include:

Amino Acid Substitution: Replacing specific amino acids in the sequence. For example, substituting L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation. mdpi.com Incorporating unnatural or constrained amino acids can lock the peptide into a more bioactive conformation. nih.gov

Pharmacophore Modification: The core sequence of somatostatin responsible for receptor binding (the pharmacophore) is often conserved, while surrounding residues are modified to fine-tune activity or stability. nih.gov

Development of Peptide-Drug Conjugates (PDCs): A major area of development is the creation of PDCs where a somatostatin analog serves as a targeting moiety. For example, Lanreotide, an approved peptide drug, has been modified and conjugated to the cytotoxic drug emtansine (DM1) to create a PDC that targets SSTR2-expressing tumors in small cell lung cancer. nih.govresearchgate.net

These synthetic efforts continually expand the therapeutic potential of the cyclosomatostatin scaffold, leading to the development of next-generation peptide-based pharmaceuticals.

Molecular and Cellular Pharmacodynamics of Cyclosomatostatin Tfa

Somatostatin (B550006) Receptor (SSTR) Subtype Interaction Profiling

The interaction of Cyclosomatostatin (B13283) (TFA) with the five subtypes of somatostatin receptors (SSTR1-SSTR5) is multifaceted, defining its primary mechanism of action.

Cyclosomatostatin (TFA) is recognized as a potent antagonist of somatostatin receptors, with a notable capacity to inhibit signaling through the somatostatin receptor type 1 (SSTR1). This antagonistic action blocks the endogenous effects of somatostatin, a neuropeptide that typically inhibits hormone secretion and cellular proliferation. By binding to SSTR1 without activating it, Cyclosomatostatin effectively prevents the receptor from initiating its downstream inhibitory signaling pathways.

Research characterizes Cyclosomatostatin as a non-selective antagonist, indicating that its binding is not restricted to a single SSTR subtype. rndsystems.comwikipedia.orgtocris.com It interacts with multiple receptors within the SSTR family. rndsystems.comwikipedia.org This broad binding profile means it can block the effects of somatostatin across various tissues and cell types that express different combinations of these receptors. wikipedia.org For instance, it has been shown to block somatostatin's effects on airway β-adrenergic function and the release of growth hormone, insulin (B600854), and glucagon (B607659). rndsystems.com The lack of selectivity is a key feature of its pharmacological identity, distinguishing it from other synthetic somatostatin analogs designed for subtype specificity.

| SSTR Subtype | Interaction Type | Binding Activity |

|---|---|---|

| SSTR1 | Antagonist | Active |

| SSTR2 | Antagonist | Active |

| SSTR3 | Antagonist | Active |

| SSTR4 | Antagonist | Active |

| SSTR5 | Antagonist | Active |

This interactive table summarizes the non-selective antagonist profile of Cyclosomatostatin (TFA) across the five somatostatin receptor subtypes based on descriptive findings.

Despite its classification as an antagonist, Cyclosomatostatin exhibits a paradoxical agonistic nature in certain biological contexts. This functional duality underscores the complexity of its interaction with cellular signaling systems.

SSTR Agonism: In the human neuroblastoma cell line SH-SY5Y, Cyclosomatostatin has been reported to act as a somatostatin receptor agonist. rndsystems.comwikipedia.org In this specific cellular environment, instead of blocking the receptor, it appears to activate it, initiating the receptor's signaling cascade.

Opioid Receptor Agonism: Research on gastrointestinal preparations has revealed that Cyclosomatostatin can exert agonist effects through opioid receptors. nih.gov In studies using guinea-pig small intestine, Cyclosomatostatin inhibited twitch contractions in a manner that was preventable by the opioid receptor antagonist naloxone, indicating an opioid-mediated mechanism. nih.gov In this context, it did not function as a somatostatin receptor antagonist. nih.gov

| Biological System | Receptor Target | Observed Activity |

|---|---|---|

| General (e.g., endocrine systems) | Somatostatin Receptors (SSTRs) | Antagonist |

| Human Neuroblastoma Cells (SH-SY5Y) | Somatostatin Receptors (SSTRs) | Agonist |

| Gastrointestinal Preparations | Opioid Receptors | Agonist |

This interactive table illustrates the varied pharmacological activities of Cyclosomatostatin (TFA) depending on the specific cellular and receptor context.

Intracellular Signaling Pathway Modulation by Cyclosomatostatin (TFA)

The binding of Cyclosomatostatin (TFA) to its target receptors directly influences intracellular signaling networks, primarily those linked to G-protein-coupled receptors.

Somatostatin receptors are typically coupled to inhibitory G-proteins (Gi). When activated by an agonist like somatostatin, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

As an SSTR antagonist, Cyclosomatostatin (TFA) blocks this inhibitory process. By binding to the receptor without activating the Gi pathway, it prevents somatostatin from reducing adenylyl cyclase activity. Consequently, in cells stimulated by somatostatin, the presence of Cyclosomatostatin (TFA) would lead to a relative increase or prevention of the decrease in cAMP accumulation. This action effectively counters the primary signaling mechanism of endogenous somatostatin.

The modulation of receptor activity by Cyclosomatostatin (TFA) has significant consequences for downstream cellular processes. By antagonizing SSTR1, it can influence pathways controlling cell fate and function. For example, in the context of colorectal cancer (CRC) cells, the inhibition of SSTR1 signaling by Cyclosomatostatin has been shown to decrease cell proliferation. It also reportedly reduces the population size of aldehyde dehydrogenase-positive (ALDH+) cells, a marker for cancer stem cells, and diminishes their capacity for sphere-formation in laboratory cultures. These findings suggest that its antagonist activity can impact downstream effectors involved in cell growth, survival, and tumorigenicity.

Cellular Biological Effects in In Vitro Models

Modulation of Cell Proliferation

Cyclosomatostatin (TFA) has demonstrated notable effects on cell proliferation, particularly in the context of cancer cell lines. As a potent antagonist of the somatostatin (SST) receptor, its mechanism of action is primarily linked to the inhibition of signaling pathways that govern cell growth and division. medchemexpress.com Somatostatin and its analogues are well-documented for their antiproliferative effects on a variety of normal and cancerous cells. nih.gov This inhibitory action can be mediated through both direct and indirect mechanisms. nih.govnih.gov

Direct effects are initiated by the binding of somatostatin analogues to specific G protein-coupled receptors (SSTRs) on the surface of target cells. mdpi.com The activation of these receptors, particularly subtypes SSTR1, SSTR2, SSTR4, and SSTR5, has been implicated in the blockade of the G1-G0 phase of the cell cycle. nih.gov A key intracellular signaling pathway involved in this process is the activation of protein tyrosine phosphatases (PTPs), such as SHP-1. nih.govnih.gov PTP activation can counteract the activity of growth factor receptor tyrosine kinases, leading to cell growth arrest. nih.govnih.gov

In studies involving colorectal cancer (CRC) cells, Cyclosomatostatin has been shown to decrease cell proliferation through the inhibition of somatostatin receptor type 1 (SSTR1) signaling. medchemexpress.com Similarly, other somatostatin analogues like TT-232 have been observed to inhibit the growth of human pancreatic cancer cell lines by stimulating PTPase activity. nih.gov The antiproliferative effects of somatostatin are not universal across all cancer cell types and can be dependent on the specific SSTR subtypes expressed by the tumor. mdpi.comnih.gov

Table 1: Effects of Cyclosomatostatin (TFA) and Related Analogues on Cell Proliferation

| Compound | Cell Line(s) | Observed Effect | Associated Mechanism |

|---|---|---|---|

| Cyclosomatostatin (TFA) | Colorectal Cancer (CRC) cells | Decreased cell proliferation | Inhibition of SSTR1 signaling medchemexpress.com |

| Somatostatin Analogues (general) | Various cancer cells | Antiproliferative; G1-G0 cell cycle blockade nih.gov | Activation of SSTR1, SSTR2, SSTR4, SSTR5; PTPase activation nih.gov |

Effects on Specific Cell Populations (e.g., ALDH+ cell population)

Research has highlighted the impact of Cyclosomatostatin (TFA) on specific subpopulations of cancer cells, notably those characterized by high aldehyde dehydrogenase (ALDH) activity. ALDH-positive (ALDH+) cells are widely regarded as a marker for cancer stem cells (CSCs) in various solid tumors. nih.govnih.gov These CSCs are a small subpopulation within a tumor that possess capabilities for self-renewal, differentiation, and are often resistant to conventional therapies, contributing to tumor recurrence and metastasis. nih.govnih.gov

In in vitro models using colorectal cancer cells, treatment with Cyclosomatostatin (TFA) has been shown to significantly decrease the size of the ALDH+ cell population. medchemexpress.com This suggests that by antagonizing SSTR1 signaling, Cyclosomatostatin (TFA) may interfere with the maintenance or survival of the cancer stem cell pool. medchemexpress.com The reduction of this specific cell population is a critical finding, as targeting CSCs is considered a promising strategy for improving long-term outcomes in cancer treatment. nih.gov

Inhibition of Sphere-Formation

The ability of cancer stem cells to self-renew and proliferate can be assessed in vitro using the sphere-formation assay. nih.govprotocols.io In this assay, cells are cultured in non-adherent, serum-free conditions, where only CSCs can typically survive and grow to form three-dimensional spherical colonies known as tumorspheres. protocols.ionih.gov The number and size of these spheres are indicative of the self-renewal capacity of the CSC population. nih.gov

Cyclosomatostatin (TFA) has been demonstrated to inhibit sphere-formation in colorectal cancer (CRC) cells. medchemexpress.com This inhibitory effect on the formation of tumorspheres provides further evidence for its activity against the cancer stem cell subpopulation. medchemexpress.com By disrupting the capacity of CRC cells to form spheres, Cyclosomatostatin (TFA) interferes with a key functional characteristic of CSCs, namely their ability to sustain self-renewing divisions. medchemexpress.comnih.gov This action aligns with its observed effect of reducing the ALDH+ cell population, reinforcing the compound's potential to target the root of tumor generation and recurrence. medchemexpress.com

Table 2: Impact of Cyclosomatostatin (TFA) on Cancer Stem Cell Characteristics

| Assay / Marker | Cell Type | Effect of Cyclosomatostatin (TFA) | Implication |

|---|---|---|---|

| ALDH+ Cell Population | Colorectal Cancer (CRC) | Decrease in population size medchemexpress.com | Reduction of cancer stem-like cells |

Interaction with Neuromedin U-mediated Secretion Pathways

Cyclosomatostatin has been utilized as a pharmacological tool to investigate the signaling pathways of other neuropeptides, such as Neuromedin U (NmU). NmU is known to have various physiological functions, including anorexigenic activity and the modulation of insulin secretion. nih.gov Studies in the perfused rat pancreas and isolated pancreatic islets have shown that NmU reduces insulin secretion while stimulating the secretion of somatostatin. nih.gov

The inhibitory effect of NmU on insulin release appears to be mediated indirectly through somatostatin. nih.gov When Cyclosomatostatin, acting as a somatostatin receptor antagonist, was introduced into the system, it blocked the paracrine effects of the somatostatin released by NmU. nih.gov This blockade resulted in an increase in insulin secretion and a reduction of the NmU-induced inhibition of insulin secretion. nih.gov These findings indicate that Cyclosomatostatin can effectively counteract the downstream effects of NmU on insulin pathways by blocking the action of somatostatin, demonstrating a clear interaction between these signaling systems. nih.gov

Observed Opioid-Agonist Activity in Specific Tissue Preparations

While primarily classified as a somatostatin receptor antagonist, Cyclosomatostatin has exhibited unexpected pharmacological activity in certain tissue models. In studies using isolated guinea-pig small intestine, a preparation where somatostatin typically inhibits nerve-mediated contractions, Cyclosomatostatin also produced an inhibitory effect on cholinergic "twitch" contractions. nih.gov

Surprisingly, this inhibitory action was not related to somatostatin antagonism but was instead prevented by the opioid receptor antagonist, naloxone. nih.gov This finding strongly suggests that Cyclosomatostatin possesses opioid agonist activity. nih.gov The naloxone-sensitive inhibitory effect was further confirmed in the rat stomach fundus preparation. nih.gov In the guinea-pig intestine model, Cyclosomatostatin failed to act as a somatostatin-receptor antagonist. nih.gov This dual activity highlights the complexity of the compound's pharmacology and indicates that its effects can be tissue-specific and may involve interactions with multiple receptor systems beyond the somatostatin receptors. nih.gov

Table 3: Pharmacological Activities of Cyclosomatostatin in Isolated Tissues

| Tissue Preparation | Expected Activity (Somatostatin Antagonist) | Observed Activity | Antagonist that Reversed Effect |

|---|---|---|---|

| Guinea-Pig Small Intestine | Antagonism of somatostatin-induced inhibition | Inhibition of twitch contractions nih.gov | Naloxone (Opioid Antagonist) nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Cyclosomatostatin (TFA) |

| Somatostatin |

| Neuromedin U (NmU) |

| Insulin |

| Naloxone |

| TT-232 |

| RC-160 |

| Octreotide (B344500) |

| Lanreotide |

| Vapreotide |

| CYN-154806 |

| Acetylcholine (B1216132) |

| Histamine |

| Morphine |

| Somatostatin-14 |

Structure Activity Relationship Sar Investigations of Cyclosomatostatin and Analogs

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional structure of cyclosomatostatin (B13283) analogs is a critical determinant of their interaction with somatostatin (B550006) receptors (SSTRs) and, consequently, their biological activity. Conformational analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, has revealed the essential structural motifs required for receptor binding. researchgate.net

A key feature of biologically active somatostatin analogs is the presence of a βII' turn centered around the D-Tryptophan (D-Trp) and Lysine (Lys) residues. researchgate.net This specific turn conformation is crucial for orienting the side chains of these and adjacent amino acids, such as Phenylalanine (Phe), into a spatial arrangement that is recognized by the receptor. researchgate.net The bridging region of the cyclic peptide, for instance, a Phe-Pro dipeptide, plays a vital role in stabilizing this βII' turn and maintaining the correct orientation of the pharmacophore. researchgate.net The absence of this turn structure leads to a disruption of the side chain array, resulting in inactive molecules. researchgate.net

Molecular dynamics simulations have shown that in active analogs, the side chains of Lys and D-Trp are extended away from the peptide backbone and remain in close proximity to each other. researchgate.net This arrangement is believed to be fundamental for biological recognition at the receptor level. Furthermore, studies have identified a hairpin structure in the pharmacophore region and non-covalent interactions between aromatic residues, such as Phe6 and Phe11 in the native somatostatin sequence, which contribute to stabilizing the bioactive conformation. mdpi.com The interaction between the ligand and the receptor is a dynamic process. Upon binding of an agonist, conformational changes in the receptor, particularly in the extracellular loops, are induced, which are essential for receptor activation. researchgate.net

Impact of Amino Acid Substitutions on Receptor Selectivity and Potency

The substitution of specific amino acids in the cyclosomatostatin scaffold has profound effects on receptor selectivity and potency. Modifications can be made to enhance stability, alter binding affinity for different SSTR subtypes, and modulate the agonist or antagonist properties of the molecule.

The incorporation of non-natural amino acids has been a successful strategy to improve the pharmacological properties of somatostatin analogs. For example, replacing the Proline (Pro) residue with arylalkyl peptoid residues has led to molecules with potent binding and increased selectivity for the human SSTR2 subtype, with weaker binding to SSTR3 and SSTR5 compared to the parent compound. researchgate.net The introduction of a mesitylalanine (Msa) residue, a conformationally restricted and electron-rich analog of phenylalanine, can enhance serum stability. mdpi.com However, multiple incorporations of Msa can lead to a loss of conformational rigidity and binding affinity. mdpi.com

The stereochemistry of amino acids is also critical. The substitution of L-Trp with D-Trp is a common modification that not only stabilizes the essential β-turn but also increases the peptide's resistance to enzymatic degradation. mdpi.com The potency of analogs can also be correlated with hydrophobicity, and the addition of a hydroxyl group, for instance by replacing a Phe with a Tyrosine (Tyr) residue, can significantly enhance potency. mdpi.com

The following table summarizes the binding affinities of selected somatostatin analogs for the five human somatostatin receptor subtypes (SSTR1-5).

| Compound | sst1 IC50 (nM) | sst2 IC50 (nM) | sst3 IC50 (nM) | sst4 IC50 (nM) | sst5 IC50 (nM) |

| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.4 | 0.4 |

| Octreotide (B344500) | >1000 | 0.6 | 137 | >1000 | 14 |

| Lanreotide | >1000 | 1.1 | 114 | >1000 | 12 |

| Pasireotide (SOM230) | 1.5 | 1.0 | 0.2 | >100 | 0.1 |

| Seglitide (MK-678) | >1000 | 0.05 | 7.9 | >1000 | 36 |

| L-363,301 | 380 | 2.3 | 36 | 1000 | 26 |

Data compiled from multiple sources. mdpi.comnih.gov IC50 values represent the concentration of the compound required to displace 50% of a specific radioligand.

Cyclic Peptide Design Principles and Their Influence on Biological Activity

The design of cyclic peptides is a powerful strategy to overcome the limitations of linear peptides, such as poor stability and low bioavailability. Cyclization restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

Several cyclization strategies have been employed in the design of somatostatin analogs, including head-to-tail, side-chain-to-side-chain, and backbone cyclization. The choice of cyclization method can significantly influence the resulting conformation and biological activity. For instance, replacing the disulfide bridge in octreotide with a monosulfide (lanthionine) bridge can alter receptor selectivity profiles while maintaining the essential secondary structural features. nih.gov

Another design principle involves the use of non-peptidic scaffolds to mimic the essential β-turn conformation. Template-constrained cyclic peptides, where the bioactive tetrapeptide sequence is linked by a rigid scaffold, have been developed. These molecules can exhibit high receptor binding affinity and subtype selectivity. nih.gov This approach reduces the peptidic nature of the analog, which can potentially lead to improved bioavailability. nih.gov The overarching goal of these design principles is to create smaller, more stable, and more selective molecules that retain or even exceed the biological activity of the parent compound.

Contributions of Specific Amino Acid Residues to Cyclosomatostatin Activity

The biological activity of cyclosomatostatin analogs is not determined by the entire peptide sequence but rather by a few key amino acid residues that form the pharmacophore. The tetrapeptide sequence Phe-Trp-Lys-Thr has been identified as the core pharmacophore of somatostatin. mdpi.com Within this sequence, the D-Trp and Lys residues are particularly crucial for receptor binding and activation. nih.gov

The aromatic side chain of D-Tryptophan is essential for high-affinity binding. Its D-configuration is critical for inducing the βII' turn structure. researchgate.netnih.gov Analogs with substitutions at this position generally show reduced activity. For example, some octapeptide analogs with D-Trp at the N-terminus exhibit significantly greater growth hormone release inhibitory activity than somatostatin itself.

The primary amine of the Lysine side chain is also a key interaction point with the receptor. It is generally conserved in most potent analogs. Modifications to this residue often lead to a dramatic loss of activity.

The Phenylalanine residues play a structural role in stabilizing the bioactive conformation, often through aromatic-aromatic interactions. mdpi.com For instance, in some analogs, Phe residues at positions 6 and 11 are thought to interact, helping to maintain the correct peptide fold. mdpi.com Substitution of Phe with other aromatic amino acids like Tyr can enhance potency. mdpi.com

Comparative Receptor Pharmacology and Ligand Profiling

Comparative Analysis with Endogenous Somatostatin (B550006) (SRIF-14, SST-14)

The primary distinction between Cyclosomatostatin (B13283) and the endogenous neuropeptide somatostatin-14 (SRIF-14) lies in their fundamental mechanism of action at the somatostatin receptors (SSTRs). SRIF-14 is the natural agonist, binding to all five SSTR subtypes (SSTR1-5) to initiate a cascade of inhibitory physiological effects, including the regulation of hormone secretion and cell proliferation. tocris.comnih.govmdpi.com

In direct contrast, Cyclosomatostatin functions as a non-selective SSTR antagonist. tocris.comtocris.com Its primary role is to bind to these receptors and block the effects that would normally be induced by SRIF-14. tocris.com For instance, it has been shown to obstruct the modulatory effects of somatostatin on growth hormone, insulin (B600854), and glucagon (B607659) release. tocris.com While its antagonist profile is widely reported, some studies have noted that Cyclosomatostatin can paradoxically act as an agonist in specific contexts, such as in the human neuroblastoma cell line SH-SY5Y. tocris.com Furthermore, research on gastrointestinal preparations has indicated that it can exert opioid agonist effects, while failing to demonstrate somatostatin receptor antagonism in that specific tissue. nih.gov

Table 1: Functional Comparison of Cyclosomatostatin and Endogenous Somatostatin-14

| Feature | Cyclosomatostatin (TFA) | Endogenous Somatostatin-14 (SRIF-14) |

|---|---|---|

| Primary Function | Non-selective Receptor Antagonist tocris.comtocris.com | Receptor Agonist tocris.comnih.gov |

| Mechanism | Blocks SRIF-14 induced signaling tocris.com | Activates SSTR subtypes 1-5 nih.gov |

| Reported Activity | Primarily antagonistic, with some reports of context-specific agonism tocris.com | Agonistic nih.gov |

Distinction from Other Somatostatin Receptor Agonists and Antagonists

The pharmacological profile of Cyclosomatostatin is further clarified when compared to other well-characterized synthetic and natural somatostatin analogs.

Octreotide (B344500) and Lanreotide are synthetic somatostatin analogs that, unlike Cyclosomatostatin, are designed to function as potent agonists. nih.govthehealingnet.org These compounds mimic the natural hormone but have a much longer biological half-life. thehealingnet.org Their binding profiles are not identical to SRIF-14; they bind with high affinity to SSTR2 and SSTR5, and with moderate affinity to SSTR3. tocris.comresearchgate.net The fundamental difference is functional: Octreotide and Lanreotide activate these receptors to produce therapeutic effects, while Cyclosomatostatin blocks them. tocris.comthehealingnet.org

CYN 154806 was developed as a selective antagonist for the SSTR2 subtype. tocris.comnih.gov This selectivity contrasts with the non-selective profile of Cyclosomatostatin. tocris.com Radioligand binding studies have demonstrated that CYN 154806 has a high affinity for human SSTR2 receptors, with at least 100 times lower affinity for other SSTR subtypes. nih.gov However, further functional characterization revealed a more complex profile, showing that CYN 154806 also possesses a high affinity for SSTR5 and can exhibit partial to full agonist activity at SSTR2 depending on the signaling pathway being measured. nih.gov This nuanced profile of CYN 154806, with its mixed antagonist/agonist properties and selectivity for SSTR2 and SSTR5, distinguishes it from the broader, non-selective antagonism of Cyclosomatostatin. tocris.comnih.gov

Table 2: Receptor Selectivity Comparison

| Compound | Primary Target(s) | Primary Function |

|---|---|---|

| Cyclosomatostatin | SSTR1-5 (Non-selective) tocris.comtocris.com | Antagonist tocris.com |

| CYN 154806 | SSTR2 (Selective), also SSTR5 nih.govnih.gov | Antagonist, with partial agonist activity nih.gov |

Consomatin Ro1 is a naturally occurring peptide discovered in the venom of the fish-hunting cone snail Conus rolani. unesco.gov.ph It is a mimetic of vertebrate somatostatin. nih.gov Unlike the synthetic, non-selective antagonist Cyclosomatostatin, Consomatin Ro1 is a naturally evolved agonist that shows preferential activation of SSTR1 and SSTR4. unesco.gov.ph Structurally, Consomatin Ro1 has been shown to more closely resemble the drug analog Octreotide than endogenous somatostatin. utah.edu This highlights a key difference in ligand origin and receptor selectivity: Cyclosomatostatin is a synthetic, non-selective antagonist, whereas Consomatin Ro1 is a venom-derived, selective agonist. tocris.comunesco.gov.ph

Cross-Reactivity and Selectivity Profiling Across Somatostatin Receptor Subtypes (SSTR1-5)

Cyclosomatostatin is characterized in the literature as a non-selective somatostatin receptor antagonist, indicating that it interacts broadly with the five known SSTR subtypes. tocris.comtocris.com Its ability to block functions mediated by different receptors underscores this lack of selectivity. tocris.com While it is generally accepted as a pan-SSTR antagonist, specific research has highlighted its potent inhibitory effects on SSTR1 signaling pathways, particularly in the context of certain cancer cell lines. medchemexpress.commedchemexpress.comnih.gov Despite its characterization as non-selective, detailed, publicly available quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for Cyclosomatostatin across all five human SSTR subtypes is not extensively documented in a single comparative study.

Table 3: Qualitative Selectivity Profile of Cyclosomatostatin

| Receptor Subtype | Reported Interaction/Activity |

|---|---|

| SSTR1 | Antagonist; signaling inhibition documented medchemexpress.commedchemexpress.comnih.gov |

| SSTR2 | Antagonist tocris.com |

| SSTR3 | Antagonist (inferred from non-selective profile) tocris.comtocris.com |

| SSTR4 | Antagonist (inferred from non-selective profile) tocris.comtocris.com |

| SSTR5 | Antagonist (inferred from non-selective profile) tocris.comtocris.com |

Advanced Analytical and Characterization Techniques for Cyclosomatostatin Tfa

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cyclosomatostatin (B13283) (TFA). Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide analysis, separating the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products. The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. For Cyclosomatostatin, purity levels are often expected to be ≥95%. tocris.com

The use of trifluoroacetic acid (TFA) as a mobile phase additive is standard in the RP-HPLC of peptides. researchgate.netsigmaaldrich.com TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide's basic residues and minimizing undesirable interactions with the stationary phase, which results in sharper, more symmetrical peaks and improved resolution. sigmaaldrich.com Concentrations of TFA typically range from 0.05% to 0.1% (v/v). researchgate.net

Detailed chromatographic conditions are optimized to achieve effective separation. This includes the selection of the stationary phase (e.g., C18 columns), the composition of the mobile phase, and the gradient elution profile. rsc.org

Table 1: Example of HPLC Conditions for Peptide Purification

| Parameter | Condition |

|---|---|

| Column | C18 semi-preparative HPLC column |

| Mobile Phase A | 1% acetonitrile, 99% water with 0.05% TFA |

| Mobile Phase B | 90% acetonitrile, 10% water with 0.05% TFA |

| Gradient | 0–30% solvent B over 30 minutes |

| Detection | UV |

This table is based on a representative purification method for a synthetic peptide as described in the literature. rsc.org

Mass Spectrometry (LC-MS/MS) for Molecular Identity and Derivatization Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for confirming the molecular identity of Cyclosomatostatin (TFA). nih.gov This technique provides a highly accurate measurement of the peptide's molecular weight, which can be compared against its calculated theoretical mass to verify that the correct compound was synthesized. lcms.cz Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. rsc.org High-resolution mass spectrometry provides the accuracy needed to confirm the elemental composition. lcms.cz

Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, providing definitive structural confirmation by fragmenting the molecule and analyzing the resulting daughter ions. nih.gov

Table 2: Mass Spectrometry Data for a Representative Peptide TFA Salt

| Formula | Calculated Exact Mass | Ion Type | MS Method | Found Mass |

|---|---|---|---|---|

| C₄₁H₇₂N₂₄O₁₀S₃ | 1156.51 | [M+H]⁺ | MALDI | 1157.3 |

Data is illustrative of typical mass spectrometry results for a complex synthetic peptide. rsc.org

While direct analysis of peptides like Cyclosomatostatin by LC-MS is standard, derivatization is a chemical strategy employed in mass spectrometry to improve the analysis of molecules that are otherwise difficult to detect or separate. researchgate.net This process involves modifying the analyte with a chemical reagent to enhance its chromatographic properties or ionization efficiency. researchgate.netnih.gov For instance, pre-column derivatization with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) has been used for analyzing other types of biological molecules, such as nucleotides, by making them more amenable to LC-MS/MS analysis. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic techniques are fundamental for elucidating the detailed chemical structure of synthetic products like Cyclosomatostatin. jchps.com Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, provides comprehensive information about the peptide's atomic framework. d-nb.info

¹H NMR (Proton NMR) identifies the chemical environment of hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed fingerprint of the peptide's structure. rsc.org

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. rsc.org

The trifluoroacetate (B77799) (TFA) counter-ion is often present in the final peptide product from the purification process, and its presence can be confirmed using ¹⁹F NMR. nih.govbiopharma-asia.com

Table 3: Representative ¹H NMR Data for a Peptide TFA Salt in D₂O

| Chemical Shift (δ) ppm | Multiplicity / Coupling | Inferred Proton Environment |

|---|---|---|

| 1.71 | m | Aliphatic CH, CH₂ |

| 2.47 | m | Aliphatic CH₂ |

| 2.73 | t, J = 6.6 Hz | Aliphatic CH₂ |

| 3.20 | t, J = 7 Hz | Aliphatic CH₂ |

| 3.26 | s | Aliphatic CH₃ |

| 3.45 | t, J = 6.6 Hz | Aliphatic CH₂ |

| 3.55 | t, J = 7 Hz | Aliphatic CH₂ |

| 3.59 | s | Aliphatic CH₃ |

| 3.62 | dd, J = 6, 14 Hz | α-CH or β-CH |

| 3.78 | dd, J = 4, 14 Hz | α-CH or β-CH |

| 4.13 | dd, J = 4, 6 Hz | α-CH |

This table presents illustrative ¹H NMR data for a complex synthetic peptide as a TFA salt. rsc.org Abbreviations: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet, J = coupling constant.

Table 4: Representative ¹³C NMR Data for a Peptide TFA Salt in D₂O

| Chemical Shift (δ) ppm | Inferred Carbon Environment |

|---|---|

| 176.3, 174.5, 172.3, 170.1 | Carbonyl (C=O) |

| 160.4, 156.8 | Guanidinium / Amide Carbonyl |

| 69.1, 68.7 | C-O |

| 60.2 | C-N / C-O |

| 53.4 | α-Carbon |

| 39.6, 39.0, 36.9, 34.9 | Aliphatic CH, CH₂ |

| 31.1, 30.5, 28.2, 24.5 | Aliphatic CH₂ |

This table presents illustrative ¹³C NMR data for a complex synthetic peptide as a TFA salt. rsc.org Note: The signal for TFA was not included in the original data. rsc.org

Bioactivity Assays for Functional Characterization

Beyond structural and purity analysis, it is crucial to characterize the functional activity of Cyclosomatostatin (TFA) through relevant bioassays. As a known somatostatin (B550006) (SST) receptor antagonist, its biological activity is assessed by its ability to inhibit the signaling of somatostatin receptors, particularly SSTR1. medchemexpress.commedchemexpress.com

Functional characterization assays may include:

Receptor Antagonism Assays: These assays measure the ability of Cyclosomatostatin to block the effects of somatostatin. This can involve monitoring downstream physiological responses such as the inhibition of growth hormone, insulin (B600854), or glucagon (B607659) release in appropriate cell or animal models. tocris.com

Cell Proliferation Assays: The anti-proliferative effects of Cyclosomatostatin are evaluated in relevant cell lines, such as colorectal cancer (CRC) cells. The assay measures the dose-dependent ability of the compound to decrease cell proliferation. medchemexpress.com

Cancer Stem Cell Assays: The specific activity against cancer stem cells can be measured. For example, assays can quantify the reduction in the aldehyde dehydrogenase positive (ALDH+) cell population or the inhibition of sphere-formation in CRC cells, both of which are characteristics of cancer stem cells. medchemexpress.commedchemexpress.com

The results of these assays are typically analyzed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), often calculated using a four-parameter logistic equation to model the dose-response curve. nih.gov These functional data are essential to confirm that the synthetic peptide retains its intended biological activity. tocris.com

Conceptual Frameworks and Research Applications of Cyclosomatostatin Tfa

Cyclosomatostatin (B13283) (TFA) as a Biochemical Research Tool and Chemical Probe

Cyclosomatostatin, often supplied as a trifluoroacetate (B77799) (TFA) salt, serves as a valuable asset in biochemical research, primarily functioning as a chemical probe. proteostasisconsortium.com A chemical probe is a small molecule designed to be potent, selective, and well-characterized to investigate the function of a specific biological target, such as a protein. proteostasisconsortium.comnih.gov Cyclosomatostatin fulfills these criteria as a potent and selective antagonist for the somatostatin (B550006) receptor type 1 (SSTR1). novoprolabs.com Its primary utility lies in its ability to selectively block the signaling pathways associated with SSTR1, allowing researchers to isolate and study the specific physiological and cellular roles of this receptor subtype. novoprolabs.com

The "TFA" designation indicates that the peptide is in the form of a trifluoroacetate salt, which is a common result of the solid-phase peptide synthesis and purification processes. novoprolabs.com It is crucial for researchers to acknowledge that the TFA counter-ion is not always inert. At certain concentrations, TFA itself can influence cellular experiments, potentially altering cell growth or acting as an allosteric regulator on other receptors. novoprolabs.com This underscores the importance of careful experimental design and control when using Cyclosomatostatin (TFA) as a research tool to ensure that the observed effects are attributable to the peptide's interaction with its target receptor and not an artifact of the TFA salt. novoprolabs.comnih.gov

The cyclic structure of Cyclosomatostatin provides conformational rigidity, which is a key feature for a chemical probe as it ensures a more defined interaction with the receptor's binding pocket. This constrained structure helps in elucidating the specific molecular interactions required for receptor antagonism.

Contributions to Fundamental Understanding of Somatostatin Receptor Biology

The biological actions of the natural peptide hormone somatostatin are mediated by a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. mdpi.comnih.gov These receptors are widely distributed throughout the body and are involved in regulating a multitude of physiological processes, making it challenging to study the function of any single subtype in isolation. nih.govmdpi.com

The development and characterization of receptor-selective ligands like Cyclosomatostatin have been instrumental in dissecting this complexity. nih.gov As a selective antagonist for SSTR1, Cyclosomatostatin allows for the specific inhibition of this receptor subtype. novoprolabs.commedchemexpress.com This has enabled researchers to confirm the unique signaling pathways and cellular responses governed by SSTR1. For instance, studies using Cyclosomatostatin have helped demonstrate the role of SSTR1 signaling in the inhibition of cell proliferation. novoprolabs.com By applying Cyclosomatostatin to block SSTR1, scientists can investigate the downstream effects and confirm that this specific receptor is responsible for a particular biological outcome.

The use of such selective tools contributes significantly to the pharmacological and structural profiling of the somatostatin receptor family, which is broadly classified into two groups: the SRIF-1 group (SSTR2, SSTR3, SSTR5) and the SRIF-2 group (SSTR1, SSTR4). mdpi.com Cyclosomatostatin helps in unequivocally assigning specific biological functions to SSTR1, thereby enhancing the fundamental understanding of how this complex signaling system achieves its functional diversity.

| Receptor Subtype | Ligand Selectivity Group | Key Signaling Pathways nih.gov |

| SSTR1 | SRIF-2 | Inhibition of adenylyl cyclase, Modulation of MAPK, Coupling to voltage-dependent Ca²⁺ channels |

| SSTR2 | SRIF-1 | Inhibition of adenylyl cyclase, Activation of PTP, Coupling to K⁺ channels, PLC activation |

| SSTR3 | SRIF-1 | Inhibition of adenylyl cyclase, Activation of PTP, Coupling to K⁺ channels, Apoptosis induction |

| SSTR4 | SRIF-2 | Inhibition of adenylyl cyclase, Coupling to K⁺ channels, PLA₂ activation |

| SSTR5 | SRIF-1 | Inhibition of adenylyl cyclase, Coupling to K⁺ channels, PLC activation |

PTP: Phosphotyrosine Phosphatase, MAPK: Mitogen-activated Protein Kinase, PLC: Phospholipase C, PLA₂: Phospholipase A₂

Theoretical Implications for Peptide Drug Design and Discovery Beyond Direct Therapeutic Use

Cyclosomatostatin serves as an important conceptual model in the field of peptide drug design, illustrating key principles that extend beyond its direct research applications. Natural peptides often have limited therapeutic potential due to poor metabolic stability and lack of receptor selectivity. researchgate.net The structure of Cyclosomatostatin provides valuable insights into overcoming these challenges.

One of the most significant principles demonstrated by Cyclosomatostatin is the utility of cyclization. mdpi.com Introducing a cyclic structure into a peptide backbone, as seen in Cyclosomatostatin, constrains its conformational flexibility. mdpi.com This pre-organization of the peptide into a bioactive conformation can lead to increased binding affinity and, crucially, enhanced receptor selectivity. mdpi.com It also often improves stability by protecting the peptide from degradation by exopeptidases. researchgate.net

Furthermore, Cyclosomatostatin is a product of structure-activity relationship (SAR) studies, which systematically modify a peptide's amino acid sequence to determine the functional role of each component. nih.govmdpi.com The development of analogs like Cyclosomatostatin, where specific amino acid substitutions and structural modifications lead to a shift from agonist to antagonist activity or enhance selectivity for one receptor subtype, provides a blueprint for rational drug design. nih.govresearchgate.net These studies have theoretical implications for designing novel peptide-based therapeutics for a wide range of GPCR targets, teaching chemists and pharmacologists how to fine-tune molecules to achieve a desired biological effect, be it enhanced stability, targeted delivery, or specific receptor modulation. nih.gov

Utility in Studies of Somatostatin Deficiency and Related Physiological Systems

While conditions of true somatostatin under-production are not well-documented, an antagonist like Cyclosomatostatin is a powerful tool for studying the physiological consequences of a functional deficiency at the receptor level. nih.gov By blocking the endogenous inhibitory tone of somatostatin, researchers can uncover its regulatory roles in various systems.

A clear example of this utility comes from endocrinological research in animal models. In a study on tilapia, Cyclosomatostatin was used as an antagonist to probe the role of somatostatin in regulating the reproductive and growth axes. nih.gov Administration of Cyclosomatostatin led to a significant increase in the plasma levels of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—demonstrating that endogenous somatostatin exerts a direct inhibitory effect on gonadotropin release. nih.gov This type of pharmacological blockade effectively mimics a state of somatostatin resistance or deficiency, revealing a physiological regulatory pathway. nih.gov

| Hormone | Effect of Cyclosomatostatin Administration nih.gov | Implied Role of Endogenous Somatostatin |

| Growth Hormone (GH) | No significant change reported with antagonist | Primary regulation may be via other mechanisms in this context |

| Follicle-Stimulating Hormone (FSH) | Increased plasma levels | Exerts an inhibitory tone on FSH release |

| Luteinizing Hormone (LH) | Increased plasma levels | Exerts an inhibitory tone on LH release |

Beyond endocrinology, Cyclosomatostatin has been used in neuroscience to investigate the role of somatostatin systems in the central nervous system. Studies have explored its effects on behavior, such as the induction of catalepsy, pointing to the involvement of the nigrostriatal system and highlighting the utility of this antagonist in mapping the neurophysiological functions of somatostatin receptors. mdpi.com

Q & A

Q. What experimental methodologies are recommended to validate Cyclosomatostatin (TFA) as a somatostatin receptor (SSTR) antagonist?

- Category : Basic (Mechanistic Validation)

- Answer : Cyclosomatostatin (TFA) antagonism can be validated using competitive binding assays with radiolabeled somatostatin analogs (e.g., ¹²⁵I-Tyr¹¹-somatostatin) in SSTR1-expressing cell lines. Dose-response curves should compare inhibition constants (Ki) against known agonists. Functional assays, such as cAMP modulation in colorectal cancer (CRC) cells, are critical to confirm receptor blockade . Additionally, Western blot analysis of downstream signaling proteins (e.g., phosphorylated ERK) can verify pathway inhibition .

Q. How should researchers address potential interference from trifluoroacetic acid (TFA) in Cyclosomatostatin (TFA) formulations during cell-based assays?

- Category : Basic (Experimental Artifact Mitigation)

- Answer : TFA residues (10–45% in lyophilized peptides) may alter cell viability or proliferation. To mitigate this, use TFA removal services or dialysis (3.5 kDa cutoff) before assays. Include a vehicle control with equivalent TFA concentrations to isolate its effects. For sensitive assays (e.g., ALDH+ cell quantification), validate results with HPLC-purified Cyclosomatostatin .

Q. Which in vitro models are most appropriate for studying Cyclosomatostatin (TFA)'s anti-proliferative effects in colorectal cancer?

- Category : Basic (Model Selection)

- Answer : Use CRC cell lines with confirmed SSTR1 expression, such as HCT116 or SW480. Quantify proliferation via MTT assays and ALDH+ stem-like populations using flow cytometry. Spheroid formation assays in low-attachment plates can assess tumorigenic potential. Ensure parallel RNAi-mediated SSTR1 knockdown to confirm mechanism specificity .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate Cyclosomatostatin (TFA)'s neuroprotective or anti-inflammatory roles, given its structural similarity to cortistatin-14?

- Category : Advanced (Translational Experimental Design)

- Answer : Leverage transgenic mouse models (e.g., SSTR1-knockout) to isolate Cyclosomatostatin (TFA)'s effects from endogenous cortistatin-14. For neuroprotection, employ middle cerebral artery occlusion (MCAO) models with intravenous Cyclosomatostatin (TFA) administration. Monitor outcomes via behavioral tests (e.g., rotarod) and immunohistochemistry for neuronal survival markers. For anti-inflammatory studies, use LPS-induced colitis models and quantify cytokine profiles (IL-6, TNF-α) .

Q. What statistical approaches are recommended to resolve contradictory data on Cyclosomatostatin (TFA)'s dual roles in cell proliferation and apoptosis?

- Category : Advanced (Data Contradiction Analysis)

- Answer : Apply multivariate regression to identify context-dependent variables (e.g., SSTR1 expression levels, TFA concentrations). Use hierarchical clustering to group experimental conditions (e.g., dose, cell type) by outcome similarity. Confirm findings with meta-analysis of independent datasets. For mechanistic clarity, combine RNA-seq (to identify differentially expressed apoptosis/proliferation genes) and phosphoproteomics .

Q. How should researchers optimize Cyclosomatostatin (TFA) delivery for blood-brain barrier (BBB) penetration in neurological studies?

- Category : Advanced (Pharmacokinetic Optimization)

- Answer : Modify Cyclosomatostatin (TFA) with BBB-penetrating motifs (e.g., angiopep-2 conjugation) or encapsulate in lipid nanoparticles. Validate penetration using in vitro BBB models (e.g., hCMEC/D3 monolayers) and in vivo via intracerebral microdialysis. Monitor brain distribution via fluorescently tagged analogs and mass spectrometry .

Q. What strategies can reconcile discrepancies between in vitro and in vivo efficacy of Cyclosomatostatin (TFA) in cancer models?

- Category : Advanced (Translational Discrepancy Resolution)

- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare tissue-specific exposure levels. Use patient-derived xenografts (PDXs) to mimic human tumor microenvironments. Integrate single-cell RNA sequencing of treated tumors to identify resistance mechanisms (e.g., upregulation of alternative receptors like SSTR5) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.